molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6

Tris(trimethylsiloxy)chlorosilane

Cat. No. B100775
CAS RN: 17905-99-6
M. Wt: 331.1 g/mol
InChI Key: BBCITGBFGUITMR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)chlorosilane is a silicon-based compound that is used in various chemical reactions and as a precursor for synthesizing other organosilicon compounds. It is characterized by the presence of trimethylsilyl groups attached to a silicon atom, which is also bonded to a chlorine atom.

Synthesis Analysis

The synthesis of related trimethylsilyl compounds involves the use of chlorosilanes as starting materials. For instance, tris(trimethylsilyl)silane can be prepared by reacting chlorosilanes with magnesium metal in the presence of tri- and difluoromethyl sulfides, sulfoxides, and sulfones, resulting in compounds like (trifluoromethyl)trimethylsilane (TMS-CF3) . Another example includes the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane, which is then used for further chemical modifications .

Molecular Structure Analysis

The molecular structure of compounds related to tris(trimethylsiloxy)chlorosilane can be complex. For example, the crystal and molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined using X-ray diffraction, revealing specific Si-O-Si angles and a bilayer packing arrangement . Similarly, the structure of a silylphosphane derived from tris(trimethylsilyl)chlorosilane was characterized by various spectroscopic methods, suggesting a polycyclic structure .

Chemical Reactions Analysis

Tris(trimethylsilyl)chlorosilane and its derivatives are versatile in chemical reactions. They can act as reducing agents for organic halides, selenides, and isocyanides, and as hydrosilylating agents for ketones and alkenes . The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes is highly regioselective and can be stereoselective depending on the substrate . Furthermore, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form specific siloxane compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(trimethylsilyl)chlorosilane derivatives are influenced by their molecular structure. For instance, the reactivity of these compounds in radical-based reactions is determined by the presence of electron-withdrawing or electron-donating groups . The synthesis of low-molecular-weight organosilane polymers from chlorosilanes and chlorotrimethylsilane demonstrates the influence of molecular weight and chain configuration on the physical properties of the resulting polymers .

Scientific Research Applications

Controlled Polymer Adsorption

Tris(trimethylsiloxy)silyl (sub)monolayers have been used to control the adsorption of end-functionalized polystyrene to silicon-supported surfaces. The tris(trimethylsiloxy)silyl layer's coverage and the adsorbing solvent can be manipulated to control the thickness of the adsorbed polymer layer. This finding is significant in surface science and materials engineering (Stafford, Fadeev, Russell, & McCarthy, 2001).

Gas Permeable Hydrogel Materials

In the context of oxygen-permeable hydrogel materials, methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been found to enhance oxygen permeability and improve tear strength and lower modulus in silicone hydrogels. This is particularly beneficial for applications like oxygen-permeable hydrogel lenses (Lai, 1995).

Surface Chemistry and Nanopores Modification

Tris(trimethylsiloxy)chlorosilane is effective in modifying nanopores in silicon-supported tris(trimethylsiloxy)silyl monolayers. Its use in vapor-phase reactions results in dense monolayers, which have hydrophobic and oleophobic properties. This application is significant for developing surfaces with specific wetting properties (Fadeev & McCarthy, 1999).

Biocompatible Silicone Development

A biocompatible silicone containing 3-methacryloxypropyltris(trimethylsiloxy)silane (TRIS) has been developed, which shows high resistance to non-specific protein adsorption and bacterial adhesion. This is critical in the development of medical devices such as contact lenses (Lin, Zhang, Wang, & Chen, 2011).

Radical-Based Synthetic Chemistry

Tris(trimethylsilyl)silane (TTMSS) has been a milestone in radical-based synthetic chemistry for the past thirty years. It has wide applications in organic chemistry, including in the synthesis of complex molecules, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

Gas Transport Properties in Polymers

3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A), when copolymerized with poly(ethylene glycol) diacrylate, influences gas transport and physical properties of the resulting copolymers. This has implications for the development of materials with specific gas permeability characteristics (Kusuma, Freeman, Smith, Heilman, & Kalika, 2010).

Safety And Hazards

When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

chloro-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCITGBFGUITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375394
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsiloxy)chlorosilane

CAS RN

17905-99-6
Record name TRIS(TRIMETHYLSILOXY)CHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsiloxy)chlorosilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

About 4.6 g (0.2% by weight) of tetramethylurea and 183.4 g of a 25% solution of phosphonitrile chloride in methylene chloride are added to a mixture containing 1707 g (10.5 mol) of hexamethyldisiloxane and 595 g (3.5 mol) of tetrachlorosilane with stirring in a 4 liter multineck flask fitted with internal thermometer, stirrer and a reflux condenser. The reaction temperature is kept at 45° C. by cooling. After 21 hours, the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C. The crude distillate contains 56% of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane, 29% of 3,3-dichlorohexamethyltrisiloxane and 16% of 3,3-bis(trimethylsiloxy)hexamethyltrisiloxane. The crude distillate is fractionally distilled, and gives, at 20 mbar and 83° to 87° C., 313 g (27% of theory) of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane in a purity, determined by gas chromatography, of 97%.
Quantity
1707 g
Type
reactant
Reaction Step One
Quantity
595 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AY Fadeev, TJ McCarthy - Langmuir, 1999 - ACS Publications
Chemically grafted monolayers were prepared by reaction of tris(trimethylsiloxy)chlorosilane (tris-TMSCl) with silicon wafers both in the vapor phase and in toluene solution. Denser (…
Number of citations: 124 pubs.acs.org
CM Stafford, AY Fadeev, TP Russell, TJ McCarthy - Langmuir, 2001 - ACS Publications
Chemically grafted tris(trimethylsiloxy)silyl (sub)monolayers [tris(TMS)] were prepared on the native oxide of silicon by vapor-phase reaction of the corresponding monochlorosilane at …
Number of citations: 37 pubs.acs.org
VP Hoven, M Srinanthakul, Y Iwasaki, R Iwata… - Journal of colloid and …, 2007 - Elsevier
A chemically grafted tris(trimethylsiloxy)silyl (tris(TMS)) monolayer on a silicon oxide substrate was used as a template for creating nanoclusters of polymer brushes. Polymer brushes …
Number of citations: 12 www.sciencedirect.com
X Jia, TJ McCarthy - Langmuir, 2003 - ACS Publications
Controlled growth of silicon dioxide (SiO 2 ) using tetrachlorosilane (SiCl 4 ) and water as precursors on tris(trimethylsiloxy)chlorosilane (trisTMSCl)-modified silicon wafer templates …
Number of citations: 29 pubs.acs.org
JJ Hong, JK Yang - Applied Chemistry for Engineering, 1999 - koreascience.kr
Cellulose has three hydroxyl groups with different reactivity. By substitution reaction, trimethylsiloxyl-, vinyldimethylsiloxyl-, allyldimethylsiloxyl-, phenyldimethylsiloxyl-, 3, 3, 3-…
Number of citations: 0 koreascience.kr
L Zhang, Y Nguyen, W Chen - Colloids and Surfaces A: Physicochemical …, 2014 - Elsevier
A systematic study of “coffee-ring” formation dynamics was carried out using chemically and physically well-controlled substrates and colloids. Clean silicon wafers were reacted with tris…
Number of citations: 23 www.sciencedirect.com
SC Dioxide, CAS Hydrophilizing - Langmuir, 2002 - apps.dtic.mil
This report describes 7 publications that led from this grant Buried Interface Modification Using Supercritical Carbon Dioxide, Controlled Growth of Silicon Dioxide from Nanoholes in …
Number of citations: 0 apps.dtic.mil
Y Kawakami, T Sugisaka - Journal of membrane science, 1990 - Elsevier
Structurally isomeric oligodimethylsiloxanyl substituted polymers were synthesized, and relationships between the structure of the substituent and the glass transition temperature of the …
Number of citations: 30 www.sciencedirect.com
JW Krumpfer, L Gao, AY Fadeev, TJ McCarthy - Silicone Surface Science, 2012 - Springer
The preparative aspects of three different, but overlapping research programs are reviewed. Silane monolayers prepared using monofunctional silanes and random covalent attachment …
Number of citations: 5 link.springer.com
M Ronchi, M Pizzotti, A Orbelli Biroli… - The Journal of …, 2009 - ACS Publications
In this paper we report the synthesis, the photophysical, conductometric, and second-order nonlinear optical (NLO) characterization of an ensamble of four NLO active organic tails …
Number of citations: 31 pubs.acs.org

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